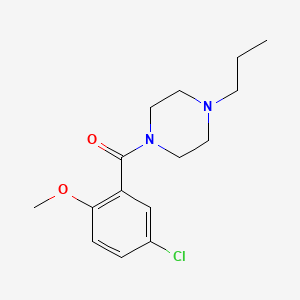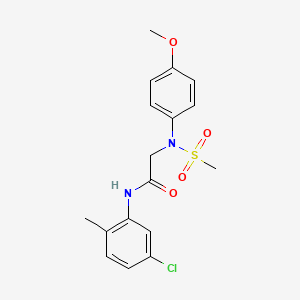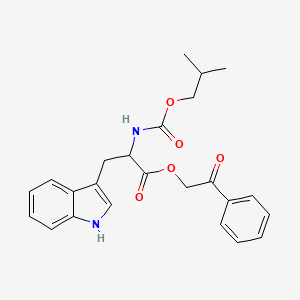
1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 2003 by a group of researchers at the University of Michigan. Since then, it has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in an increase in serotonin neurotransmission, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. It has also been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate in lab experiments is its selectivity for serotonin receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for research on 1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. One area of interest is its potential use in the treatment of psychiatric disorders, particularly anxiety and depression. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate involves a series of chemical reactions. The starting materials include 4-bromobenzyl chloride, 3-methylcyclohexylamine, and oxalic acid. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and acid-base reactions. The final product is obtained in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been used in a variety of scientific research studies. It has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16;3-1(4)2(5)6/h5-8,15,18H,2-4,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSAMGWOFMVMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5066355.png)

![3,3-dimethyl-11-(4-nitrophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5066395.png)
![(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)